4-Ethyl-5-fluoro-6-hydroxypyrimidine

Description

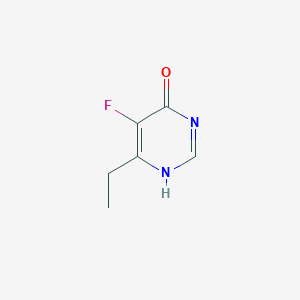

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447952 | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-87-8 | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137234-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Importance of Pyrimidine Scaffolds

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery. mdpi.com Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological processes. nih.gov This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents.

The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Consequently, pyrimidine-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.gov Marketed drugs such as 5-Fluorouracil, an anticancer agent, and Zidovudine (AZT), an antiretroviral medication, stand as testaments to the enduring legacy and therapeutic impact of the pyrimidine scaffold. nih.gov

Strategic Embellishments: the Role of Fluorine and Alkyl Groups

The therapeutic efficacy of pyrimidine (B1678525) derivatives can be significantly enhanced through the strategic introduction of various substituents. The case of 4-Ethyl-5-fluoro-6-hydroxypyrimidine highlights the synergistic benefits of incorporating both fluorine and alkyl groups.

The Fluorine Advantage: The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This often results in a longer drug half-life. Furthermore, fluorine substitution can modulate the acidity or basicity of nearby functional groups, influencing a molecule's binding affinity to its biological target and potentially increasing its potency. mdpi.com

The Influence of Alkyl Chains: Alkyl groups, such as the ethyl group in this compound, also play a crucial role in modulating a molecule's properties. They can influence lipophilicity, which in turn affects solubility, membrane permeability, and oral bioavailability. The size and branching of the alkyl chain can also provide steric bulk that influences the conformation of the molecule and its interaction with target proteins.

A Compound of Note: 4 Ethyl 5 Fluoro 6 Hydroxypyrimidine

Chemical and Physical Properties

4-Ethyl-5-fluoro-6-hydroxypyrimidine, with the CAS number 137234-87-8, is a white to light yellow crystalline solid. innospk.com It is also known by its synonym, 6-Ethyl-5-fluoropyrimidin-4(3H)-one. haihengpharma.com This compound has garnered significant interest due to its pivotal role as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole. innospk.comchemicalbook.com

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇FN₂O | innospk.comhaihengpharma.com |

| Molecular Weight | 142.13 g/mol | innospk.comhaihengpharma.com |

| Appearance | White to light yellow powder | innospk.com |

| Boiling Point | 180.7 °C at 760 mmHg | innospk.comhaihengpharma.com |

| Density | ~1.3 g/cm³ | innospk.comhaihengpharma.com |

| Flash Point | 63.1 °C | innospk.comhaihengpharma.com |

Spectroscopic Data

¹H-NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) (300 MHz, CDCl₃): chemicalbook.com

δ 8.70 (s, 1H)

δ 2.90 (q, 2H)

δ 1.34 (t, 3H)

This data for the chlorinated analog can be a useful reference for researchers working on the synthesis and characterization of this compound and its derivatives.

Research Opportunities and Future Perspectives

Classical and Contemporary Synthetic Routes to Fluorinated Pyrimidones

Cyclization Reactions Employing Alpha-Fluorinated Carbonyl Precursors and Amide Derivatives

A primary and widely utilized method for synthesizing the pyrimidine ring involves the cyclization of a 1,3-dicarbonyl compound with an amidine or a related derivative. bu.edu.eg In the context of this compound, this approach typically starts with an α-fluorinated β-ketoester.

One specific route involves the use of ethyl α-fluoropropionylacetate. This precursor can be reacted with ammonia (B1221849) to form an enamine, which is then cyclized with formamide (B127407) in the presence of a base like sodium methoxide (B1231860) to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine. google.com An alternative approach utilizes ethyl fluoroacetate (B1212596) and propionyl chloride to synthesize the intermediate ethyl 2-fluoro-3-oxopentanoate. patsnap.com This intermediate is then reacted with formamidine (B1211174) acetate (B1210297) in the presence of a base to form the desired product. patsnap.com A simplified method reports the use of formamide directly for the cyclization step, presenting a potentially more streamlined process. researchgate.net

The Pinner synthesis offers a classic approach where 1,3-dicarbonyl compounds are condensed with amidines. mdpi.com Modifications to this reaction, such as using a β-keto ester instead of a 1,3-diketone, have been shown to be effective, particularly when enhanced by ultrasound irradiation. mdpi.com

Microwave-assisted cyclization reactions have also emerged as a powerful tool, providing faster and more efficient access to fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines or fluoroalkyl amino reagents. mdpi.com The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Condensation Approaches Utilizing Ethyl-Substituted Components for Pyrimidine Ring Formation

The introduction of the ethyl group at the 6-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved by incorporating the ethyl group into one of the starting materials.

For instance, the reaction can begin with raw materials that already contain the ethyl group, such as ethyl α-fluoropropionylacetate. google.com In another method, propionyl chloride is used to introduce the ethyl ketone functionality to a fluorinated precursor. patsnap.com

Multicomponent reactions offer an efficient way to assemble the pyrimidine ring from several building blocks in a single step. The Biginelli reaction, a well-known three-component condensation, can be adapted to produce dihydropyrimidines, which can be further modified. rsc.org While traditionally employing aldehydes, β-ketoesters, and urea, variations of this reaction can incorporate ethyl-substituted components.

More advanced multicomponent strategies, catalyzed by transition metals like iridium, allow for the synthesis of highly substituted pyrimidines from alcohols and amidines. bohrium.comorganic-chemistry.org This approach is particularly noteworthy for its regioselectivity and ability to generate complex pyrimidine structures from readily available starting materials. bohrium.comorganic-chemistry.org

Targeted Derivatization of Pyrimidine Nuclei, Including Halogenation and Hydroxylation

Once the core pyrimidine ring is formed, further modifications are often necessary to arrive at the final target molecule. Halogenation and hydroxylation are common derivatization reactions.

For example, this compound can be chlorinated at the 4-position using a reagent like phosphoryl chloride (POCl₃). chemicalbook.com This reaction is a key step in the synthesis of voriconazole, where the resulting 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) is a crucial intermediate. google.comchemicalbook.com

The introduction of a fluorine atom onto the pyrimidine ring can be achieved through various methods. Electrophilic fluorinating agents such as Selectfluor® are commonly used to introduce fluorine at specific positions on the pyrimidine ring or its precursors. mdpi.com The reactivity and regioselectivity of the fluorination can be controlled by the choice of catalyst and reaction conditions. mdpi.com

Below is an interactive table summarizing the key synthetic approaches for this compound.

| Starting Materials | Key Reagents | Product | Reaction Type | Reference |

| Ethyl α-fluoropropionylacetate, Ammonia, Formamide | Sodium methoxide | 5-Fluoro-6-ethyl-4-hydroxypyrimidine | Cyclization | google.com |

| Ethyl fluoroacetate, Propionyl chloride | Sodium hydride, Formamidine acetate | 6-Ethyl-5-fluoro-4-hydroxypyrimidine | Condensation/Cyclization | patsnap.com |

| This compound | Phosphoryl chloride (POCl₃) | 4-Chloro-6-ethyl-5-fluoropyrimidine | Chlorination | chemicalbook.com |

Green Chemistry Paradigms in the Synthesis of Heterocyclic Fluorinated Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes. chemijournal.com This is particularly relevant for the production of fluorinated compounds, which can involve hazardous reagents and solvents. chemijournal.com

Sustainable Catalytic Systems: Heterogeneous Catalysis and Metal-Free Protocols

A major focus of green chemistry is the development of sustainable catalytic systems that can be easily recovered and reused, minimizing waste.

Heterogeneous Catalysis: Nanocatalysts, such as those based on titanium dioxide-silicon dioxide (TiO₂-SiO₂) nanocomposites, have been shown to be effective for the synthesis of pyrimidine derivatives in aqueous media. researchgate.net These catalysts offer advantages such as high efficiency, reusability, and mild reaction conditions. researchgate.net Gold nanoparticles have also been employed to catalyze the synthesis of imidazo[1,2-a]pyrimidines under green conditions. mdpi.com

Metal-Free Protocols: The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. epa.govnih.govnih.gov For instance, the synthesis of pyrimidines from lignin (B12514952) β-O-4 model compounds has been achieved using sodium hydroxide (B78521) as a mediator in a transition-metal-free cascade reaction. nih.gov Additionally, a metal- and additive-free method for synthesizing 2,4,6-trisubstituted pyrimidines from vinyl thianthrenium salts and nitriles has been reported, highlighting a sustainable approach under mild conditions. rsc.org

Environmentally Benign Solvents: Ionic Liquids, Deep Eutectic Solvents, and Aqueous Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents are often being replaced by greener alternatives.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs have emerged as promising green solvents for organic synthesis due to their low volatility, high thermal stability, and tunable properties. researchgate.netresearchgate.net DESs, in particular, are attractive because they are often biodegradable, have low toxicity, and can be prepared from inexpensive and readily available components. researchgate.netacademie-sciences.fr They have been successfully used as both solvents and catalysts in the synthesis of various heterocyclic compounds. researchgate.net Choline chloride-based DESs are considered especially environmentally friendly. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The synthesis of various pyrimidine derivatives, including pyrido[2,3-d]pyrimidines, has been successfully carried out in water, often with the assistance of catalysts or ultrasound irradiation. researchgate.netresearchgate.net Theoretical studies have also been conducted to understand the reaction mechanisms of pyrimidine synthesis in aqueous solutions. nih.govnih.gov

The following table summarizes the green chemistry approaches discussed.

| Green Chemistry Approach | Specific Example | Advantages | Reference |

| Heterogeneous Catalysis | TiO₂-SiO₂ nanocomposite for pyrimidine synthesis | Reusable catalyst, mild conditions, aqueous media | researchgate.net |

| Metal-Free Protocols | NaOH-mediated synthesis from lignin models | Avoids transition metals, one-pot reaction | nih.gov |

| Deep Eutectic Solvents | Choline chloride/urea for heterocycle synthesis | Biodegradable, low toxicity, inexpensive | researchgate.net |

| Aqueous Media | Ultrasound-assisted synthesis of pyrido[2,3-d]pyrimidines | Non-toxic, abundant, non-flammable | researchgate.net |

Energy-Efficient Activation Techniques: Microwave Irradiation and Mechanochemical Synthesis

Modern synthetic chemistry increasingly emphasizes the use of energy-efficient activation methods to drive chemical reactions. Microwave irradiation and mechanochemistry stand out as powerful techniques that often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a valuable tool in organic synthesis, including the formation of heterocyclic compounds like pyrimidines. nih.govresearchgate.netmdpi.com This technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This can result in higher reaction rates and selectivities. For instance, a rapid, one-pot, three-component reaction to synthesize 4-amino-2-hydroxy-pyrimidine-5-carbonitrile derivatives has been successfully achieved under microwave irradiation, offering high yields in significantly shorter times than conventional methods. researchgate.net Similarly, the synthesis of various pyrrole (B145914) derivatives, another class of nitrogen-containing heterocycles, has been shown to be more efficient under microwave conditions. mdpi.com While a specific microwave-assisted synthesis for this compound is not prominently documented, the successful application of MW for analogous structures suggests its high potential for the efficient synthesis of this target molecule.

Mechanochemical Synthesis: Mechanochemistry involves inducing reactions in the solid state through mechanical force (e.g., grinding, milling, or shearing), often eliminating the need for bulk solvents. nih.govmdpi.com This solvent-free approach is inherently "green" and can lead to the formation of products that are difficult to obtain from solution-phase chemistry. The synthesis of fluorinated compounds, in particular, has benefited from mechanochemical methods. nih.govmdpi.comfrontiersin.org A one-pot, two-step mechanochemical protocol has been developed for the synthesis of fluorinated pyrazolones, demonstrating the feasibility of multistep solventless synthesis. nih.gov This approach, which involves careful consideration of the physical state of reactants and any auxiliary grinding agents, could be adapted for the synthesis of fluorinated pyrimidines. The preparation of fluorinated imines via manual grinding has also been reported, showcasing a simple, fast, and high-yielding solvent-free method. mdpi.com

| Activation Technique | Principle | Advantages for Pyrimidine Synthesis |

| Microwave Irradiation | Direct heating of polar molecules via dielectric loss. | - Rapid reaction rates (minutes vs. hours) nih.gov- Increased product yields researchgate.net- Improved reaction selectivity- Suitability for high-throughput synthesis |

| Mechanochemical Synthesis | Input of mechanical energy to induce chemical reactions in solids. | - Eliminates or reduces the need for solvents nih.gov- Environmentally benign (less waste) mdpi.com- Access to different reactivity and products- Energy efficiency |

Waste Minimization and Atom Economy Considerations in Reaction Design

The principles of green chemistry are integral to modern synthetic planning, with a strong emphasis on minimizing waste and maximizing the efficiency of chemical transformations. Atom economy and Pot, Atom, and Step Economic (PASE) synthesis are key metrics in this endeavor. tandfonline.comjocpr.com

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 scholarscentral.comprimescholars.com

Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful as they incorporate most of the atoms from the starting materials into the final product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com

In the context of pyrimidine synthesis, designing routes with high atom economy is crucial for sustainability. For example, base-promoted intermolecular reactions that use molecular oxygen (O₂) as the sole oxidant exhibit high atom economy and environmental advantages. organic-chemistry.org Multi-component reactions (MCRs) are also highly atom-economical as they combine multiple starting materials into a complex product in a single operation, minimizing waste. tandfonline.com

Waste Minimization in Reaction Design: Beyond atom economy, a holistic approach to waste minimization involves considering solvents, catalysts, and purification methods. The ideal synthesis uses non-toxic, recyclable solvents (with water being an excellent choice), catalytic rather than stoichiometric reagents, and minimizes energy-intensive purification steps. tandfonline.com Sustainable syntheses of pyrimidines have been developed using iridium-catalyzed multicomponent reactions that liberate only hydrogen and water as byproducts, representing a significant advance in waste reduction. acs.orgbohrium.com

Retrosynthetic Strategies and Molecular Diversification

Retrosynthesis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. This approach is fundamental for planning the synthesis of complex molecules like this compound and for designing pathways to generate a diverse range of structural analogues.

Disconnection Pathways for the this compound Core

The retrosynthetic analysis of the pyrimidine ring typically involves disconnections that break the ring into fragments corresponding to common synthetic methods. lakotalakes.comresearchgate.net For this compound, the most common strategy involves a disconnection across the N1-C6/N3-C4 bonds or the N1-C2/N3-C2 bonds.

This leads to two primary types of precursors:

A three-carbon (C4-C5-C6) fragment, which is a derivative of a 1,3-dicarbonyl compound or its equivalent.

A one-carbon, two-nitrogen (N1-C2-N3) fragment, typically derived from urea, formamidine, or guanidine.

A documented synthesis of this compound follows this logic. patsnap.comgoogle.com The retrosynthetic pathway can be envisioned as follows:

Target: this compound

Disconnection: Break the two C-N bonds formed during the final cyclization step. This reveals formamidine (or its acetate salt) and an α-fluoro-β-ketoester.

Precursors:

Formamidine acetate

Ethyl 2-fluoro-3-oxopentanoate

Further Disconnection of the Ketoester: This intermediate can be disconnected via a Claisen condensation logic.

Simpler Starting Materials:

Ethyl fluoroacetate

Propionyl chloride

This analysis provides a clear and efficient synthetic route from inexpensive and commercially available starting materials. patsnap.comgoogle.com

| Disconnection Strategy | Key Bond Cleavages | Resulting Precursors/Synthons | Common Synthetic Reactions |

| [ (C4-C5-C6) + (N1-C2-N3) ] | N1-C6 and N3-C4 | A 1,3-dicarbonyl equivalent and an amidine source (e.g., formamidine, urea). researchgate.net | Principal pyrimidine synthesis (e.g., reaction of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate). patsnap.comgoogle.com |

| [ (C5-C4-N3) + (C6-N1-C2) ] | N1-C6 and C4-C5 | An enamine and an isocyanate or related species. | Less common for this specific substitution pattern. |

Functional Group Interconversions (FGIs) for Synthetic Pathway Design

Functional Group Interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.edu This is often necessary when a desired functional group is not compatible with earlier reaction conditions. For the this compound scaffold, the hydroxyl group at the C4 position is a key site for FGI.

A prominent example is the conversion of the 4-hydroxy group into a chloro group, which is a much better leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine from this compound using POCl₃ is a well-documented and essential step in the synthesis of various derivatives. chemicalbook.comgoogle.com

Once the chloro-analogue is formed, a wide array of nucleophiles (amines, alcohols, thiols) can be introduced at the C4 position, providing a powerful method for generating a library of analogues. Furthermore, site-selective C-H functionalization methods are emerging that allow for the direct introduction of groups like amines onto the pyrimidine ring, representing an advanced form of FGI. nih.govresearchgate.net

| Starting Group (on Pyrimidine Ring) | Reagent(s) | Resulting Group | Significance |

| 4-Hydroxy | POCl₃, Et₃N, CH₂Cl₂ chemicalbook.com | 4-Chloro | Creates an excellent leaving group for nucleophilic aromatic substitution, enabling diversification. google.com |

| C2-H | Amino-diphosphine oxide, base | C2-NHR | Direct C-H amination provides access to privileged 2-aminopyrimidine (B69317) motifs. nih.govresearchgate.net |

| 4-Chloro | Various nucleophiles (R-NH₂, R-OH, R-SH) | 4-Amino, 4-Alkoxy, 4-Thioalkyl | Allows for extensive late-stage functionalization and scaffold diversification. |

Application of Multi-Component Reactions (MCRs) for Complex Pyrimidine Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. acs.orgrsc.org MCRs are prized for their operational simplicity, convergence, and high atom economy, making them ideal for building molecular libraries. bohrium.com

The synthesis of pyrimidines is particularly well-suited to MCR strategies. A variety of MCRs have been developed to construct the pyrimidine core from simple building blocks. organic-chemistry.orgmdpi.com For example, a regioselective, iridium-catalyzed MCR has been reported for the synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, generating water and hydrogen gas as the only byproducts. Such methods allow for the assembly of highly decorated and unsymmetrically substituted pyrimidines that would be challenging to access through traditional stepwise syntheses. acs.org

While a specific MCR for this compound has not been detailed, the principles are directly applicable. A hypothetical MCR could involve the condensation of an amidine with precursors that generate the fluorinated three-carbon backbone in situ, offering a highly efficient and convergent route to the target scaffold.

Deconstruction-Reconstruction Approaches for Scaffold Hopping and Analogue Generation

A sophisticated and modern strategy for molecular diversification is the concept of deconstruction-reconstruction. researchgate.netacs.org This approach involves chemically breaking down a stable heterocyclic core, like a pyrimidine, into a reactive intermediate, which can then be "reconstructed" through cyclization with different reagents to form new or modified scaffolds. This powerful technique enables "scaffold hopping," where the core molecular framework is altered to explore new chemical space and optimize properties. nih.govnih.gov

Recent studies have demonstrated a powerful deconstruction-reconstruction strategy for pyrimidines. researchgate.netnih.govnih.govnsf.gov The process typically involves:

Activation: The pyrimidine ring is activated, for example, by forming an N-arylpyrimidinium salt.

Deconstruction: The activated ring is cleaved, often with a nucleophile, to generate a stable, acyclic building block, such as a three-carbon iminoenamine or vinamidinium salt intermediate. researchgate.netresearchgate.net

Reconstruction: This versatile intermediate is then reacted with various reagents (e.g., hydrazines, ureas, amidines) in cyclization reactions to construct a diverse array of new heterocycles, including pyrazoles, 1,2-oxazoles, or differently substituted pyrimidines. nih.gov

This strategy effectively transforms a complex pyrimidine into a masked three-carbon synthon that can be leveraged for late-stage diversification, providing access to analogues that would be difficult to synthesize via traditional de novo methods. nih.govnih.gov This approach represents a paradigm shift from simple peripheral modifications to fundamental skeletal editing. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Structural Characterization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other properties with high accuracy. DFT calculations for this compound would enable a detailed characterization of its electronic and structural nature.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

A lower HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. For pyrimidine derivatives, these calculations can pinpoint the regions of the molecule most likely to participate in chemical reactions. materialsciencejournal.org The charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are expected to be electron-rich, while the carbon atoms, particularly the one bonded to the fluorine atom, would exhibit a more positive character.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: These values are hypothetical examples for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 5.10 |

DFT calculations can accurately predict spectroscopic parameters. The calculation of vibrational frequencies allows for the theoretical generation of an infrared (IR) spectrum. This predicted spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, C=N and C=C stretching modes within the pyrimidine ring, and C-F and C-H stretching frequencies. materialsciencejournal.org

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands observed in an Ultraviolet-Visible (UV-Vis) spectrum. materialsciencejournal.org These calculations provide insights into the electronic structure and can help characterize the chromophores within the molecule.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound Note: These are example frequencies based on typical functional group ranges and are for illustrative purposes only.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3400-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=N / C=C | Ring Stretching | 1550-1650 |

| C-F | Stretching | 1000-1100 |

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of the molecule. These indices help in understanding the molecule's stability and its propensity to react as an electrophile or nucleophile. materialsciencejournal.org

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

These descriptors provide a quantitative basis for predicting the reactive sites for electrophilic and nucleophilic attacks, complementing the qualitative picture from MEP maps.

Table 3: Illustrative Quantum Chemical Descriptors for this compound Note: These values are derived from the illustrative HOMO/LUMO energies and are for example purposes.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.55 |

| Global Softness (S) | 0.39 |

| Electronegativity (χ) | 4.30 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov Given that this compound is a crucial intermediate in the synthesis of the antifungal agent Voriconazole, docking studies could be used to investigate its interaction with the biological target of Voriconazole, which is the fungal enzyme lanosterol (B1674476) 14-alpha demethylase. innospk.com

Docking simulations place the ligand into the active site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov A more negative binding energy indicates a more favorable and stable interaction. These simulations can predict the most likely binding mode of the ligand within the enzyme's active site, providing a structural hypothesis for its mechanism of action. Although an intermediate, understanding its potential binding could offer insights into the structure-activity relationships of the final drug.

Table 4: Illustrative Molecular Docking Results for this compound Note: This table presents hypothetical docking scores against a potential fungal enzyme target for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Fungal Lanosterol 14-alpha Demethylase | -7.2 |

| Human Lanosterol 14-alpha Demethylase | -5.8 |

Beyond predicting the binding pose and affinity, docking analysis provides a detailed map of the intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions are critical for molecular recognition and binding specificity.

Hydrogen Bonding: The hydroxyl group (-OH) and the pyrimidine ring nitrogens of this compound are potential hydrogen bond donors and acceptors, respectively. Docking can identify specific amino acid residues in the active site (e.g., serine, threonine, histidine) that form these crucial bonds.

Hydrophobic Contacts: The ethyl group and the pyrimidine ring itself can form hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in the target's binding pocket.

Other Interactions: The fluorine atom can participate in halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and specificity.

Elucidating these key interactions provides a rational basis for designing more potent and selective inhibitors.

Table 5: Illustrative Key Intermolecular Interactions for this compound in a Hypothetical Enzyme Active Site Note: This table lists hypothetical interactions for illustrative purposes.

| Interaction Type | Ligand Group | Potential Interacting Residue |

| Hydrogen Bond (Donor) | 6-hydroxyl (-OH) | Aspartate (ASP) |

| Hydrogen Bond (Acceptor) | Ring Nitrogen (N1) | Serine (SER) |

| Hydrophobic Interaction | Ethyl Group | Leucine (LEU), Valine (VAL) |

| Halogen Interaction | 5-fluoro (-F) | Phenylalanine (PHE) |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of molecules, providing insights into their conformational preferences, flexibility, and interactions with their environment over time. For systems involving this compound, MD simulations are instrumental in understanding its behavior in various contexts, from its isolated state to its interactions at interfaces and with biological receptors.

Analysis of Dynamic Behavior and Conformational Ensemble

MD simulations of pyrimidine derivatives reveal that the pyrimidine ring itself is relatively rigid, but the substituents, such as the ethyl group at the 4-position, can exhibit significant conformational flexibility. nih.gov The rotation around the C-C bond of the ethyl group leads to a variety of staggered and eclipsed conformations, each with a distinct energy profile. The presence of the fluorine atom at the 5-position can influence the rotational barrier of the adjacent ethyl group through steric and electronic effects.

The dynamic behavior of this compound can be characterized by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation. nih.gov A stable RMSD plot indicates that the molecule has reached a conformational equilibrium. By clustering the conformations sampled during the simulation, it is possible to identify the most populated and energetically favorable conformational states, which constitute the conformational ensemble.

To illustrate this, a hypothetical MD simulation of this compound could yield the following data on its primary dihedral angle (C5-C4-Cα-Cβ of the ethyl group) distribution and the corresponding conformational populations.

Interactive Data Table: Conformational Ensemble of this compound from a Hypothetical MD Simulation

| Dihedral Angle Range (degrees) | Conformation Type | Population (%) |

| -180 to -120 | Anti-periplanar | 45 |

| -120 to -60 | Anti-clinal (-) | 10 |

| -60 to 0 | Syn-clinal (-) | 5 |

| 0 to 60 | Syn-clinal (+) | 5 |

| 60 to 120 | Anti-clinal (+) | 10 |

| 120 to 180 | Anti-periplanar | 25 |

This illustrative data suggests that the anti-periplanar conformation, where the terminal methyl group of the ethyl chain is pointing away from the pyrimidine ring, is the most stable, likely due to minimized steric hindrance.

Investigation of Adsorption and Interaction Mechanisms at Interfaces

The interaction of pyrimidine derivatives with various surfaces and interfaces is crucial for applications ranging from drug delivery to materials science. MD simulations can elucidate the mechanisms governing the adsorption of molecules like this compound onto surfaces such as graphene or activated carbon. acs.orgnih.gov These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the non-covalent interactions, including π-π stacking between the pyrimidine ring and the aromatic surface, and hydrogen bonding involving the hydroxyl and amino groups. mdpi.com

For instance, simulations of pyrimidine derivatives on carbonaceous surfaces have shown that the adsorption process is often driven by strong π-π interactions. acs.org The orientation of the molecule can be influenced by the presence of functional groups on the surface and the solvent environment. mdpi.com The fluorine atom in this compound can also participate in specific interactions, such as halogen bonding, which can further stabilize the adsorbed state.

Calculation of Binding Free Energies and Stability of Ligand-Receptor Complexes

A critical application of MD simulations in drug discovery is the calculation of binding free energies between a ligand and its biological target. nih.govnih.govnih.gov For pyrimidine analogues that act as enzyme inhibitors, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding affinity. nih.govmdpi.com These calculations provide a theoretical prediction of the strength of the interaction, which can guide the design of more potent inhibitors. researchgate.net

In a hypothetical scenario where this compound or its derivatives are investigated as inhibitors of a specific enzyme, MD simulations followed by MM/PBSA calculations could provide the energetic contributions to binding.

Interactive Data Table: Hypothetical Binding Free Energy Contributions for a this compound Analogue with a Target Receptor

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -43.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds and to guide the optimization of lead molecules.

Development of Predictive Models for Biological Efficacy of Pyrimidine Analogues

Numerous QSAR studies have been conducted on pyrimidine derivatives to model their activity against various biological targets, including kinases, reverse transcriptases, and receptors. nih.govthieme-connect.commdpi.comresearchgate.net These studies typically involve a set of pyrimidine analogues with known biological activities. Molecular descriptors, which quantify various aspects of the molecular structure such as steric, electronic, and hydrophobic properties, are calculated for each compound. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a predictive model. nih.gov

A typical QSAR model for a series of pyrimidine analogues might take the following form:

pIC₅₀ = c₀ + c₁ * LogP + c₂ * MR + c₃ * Dipole_Moment + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), MR is the molar refractivity (related to steric bulk), and Dipole_Moment represents the electronic properties of the molecule. The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. The statistical quality of the model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govmdpi.com

Identification of Structural Features Correlated with Activity Enhancement

The primary goal of QSAR modeling is to understand which structural features are critical for biological activity. By analyzing the descriptors that have the most significant impact on the predicted activity, researchers can identify the key pharmacophoric elements. For pyrimidine derivatives, QSAR studies have often highlighted the importance of:

Substituents at specific positions: The nature and size of the substituent at positions like C4 and C5 of the pyrimidine ring can significantly affect activity. For instance, studies on diarylpyrimidines have shown that a phenyl ring at the C4-position can enhance activity through π-π stacking interactions with aromatic residues in the binding site. nih.govmdpi.com

Electronic properties: The presence of electron-withdrawing or electron-donating groups can modulate the electronic distribution within the pyrimidine ring and influence its ability to form hydrogen bonds or other electrostatic interactions with the target protein. The fluorine atom in this compound, being highly electronegative, is expected to significantly impact the local electronic environment.

By combining the insights from MD simulations and QSAR modeling, a more complete and dynamic picture of the molecular properties of this compound and its analogues can be constructed. This knowledge is invaluable for the rational design of new molecules with enhanced biological efficacy and desired physicochemical properties.

In Silico ADME-Tox Prediction and Pharmacokinetic Profiling

In silico ADME-Tox studies are crucial in the early stages of drug discovery to evaluate the viability of a compound as a potential drug candidate. These computational predictions help to identify potential liabilities and optimize the chemical structure to improve its pharmacokinetic and safety profiles.

The ADME properties of a compound determine its bioavailability and residence time in the body, which are critical for its therapeutic efficacy. For this compound, various computational models can be employed to predict its ADME profile.

Absorption: Oral bioavailability is a key consideration for many drugs. In silico models predict gastrointestinal (GI) absorption based on physicochemical properties such as lipophilicity, solubility, and molecular size. Studies on pyrimidine derivatives suggest that they generally exhibit good oral bioavailability and skin permeability. ajpamc.com Specifically, for this compound, a high gastrointestinal absorption is predicted. ajpamc.comtandfonline.com The water solubility of the compound is also a significant factor, with a predicted value of 94.9 g/L at 20°C, suggesting reasonable solubility. chemicalbook.com

Distribution: Following absorption, a drug is distributed throughout the body. A key parameter in this process is the blood-brain barrier (BBB) penetration, which is desirable for drugs targeting the central nervous system but can be a liability for peripherally acting drugs. nih.gov In silico models for BBB penetration often rely on molecular descriptors such as lipophilicity and the presence of specific functional groups. researchgate.netnih.gov For pyrimidine derivatives, predictions for BBB permeability can vary. tandfonline.com In the case of this compound, it is predicted to not penetrate the blood-brain barrier, which would limit potential central nervous system side effects. tandfonline.com

Metabolism: The biotransformation of drugs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Predicting the interaction of a compound with these enzymes is crucial to understand its metabolic stability and potential for drug-drug interactions. Computational studies on pyrimidine analogues indicate that some may inhibit specific CYP isoenzymes, such as CYP1A and CYP2D6, which are involved in the metabolism of a wide range of xenobiotics. ajpamc.com The metabolism of fluoropyrimidines can be complex, often involving hydroxylation. pharmgkb.orgnih.gov

Excretion: The final stage of a drug's journey in the body is its elimination. The primary routes of excretion are through the kidneys (renal) or the liver (biliary). Predictions for the excretion pathway are often linked to the compound's solubility and metabolic products.

A summary of the predicted ADME properties for this compound is presented in the table below.

| ADME Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High ajpamc.comtandfonline.com | Indicates good potential for oral absorption. |

| Water Solubility | 94.9 g/L at 20°C chemicalbook.com | Suggests adequate solubility for absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Non-permeable tandfonline.com | Suggests a low likelihood of CNS side effects. |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition of certain isoenzymes (e.g., CYP1A, CYP2D6) based on pyrimidine analogs ajpamc.com | Indicates a potential for drug-drug interactions. |

| Primary Metabolic Route | Likely hydroxylation of the fluoropyrimidine ring pharmgkb.orgnih.gov | Provides insight into the formation of metabolites. |

| Excretion | ||

| Excretion Pathway | - | Further studies are needed to determine the primary route of elimination. |

Virtual screening for toxicity and the assessment of drug-likeness are essential steps to de-risk a compound in the early drug discovery pipeline. These evaluations help in prioritizing compounds with a higher probability of success in clinical development.

Toxicity Prediction: A variety of computational tools are available to predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity. nih.govresearchgate.netfrontiersin.org For pyrimidine derivatives, in silico tools like LAZAR have been used to predict potential hepatotoxicity and mutagenicity. ajpamc.com The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound indicates that it is harmful if swallowed and very toxic to aquatic life. nih.gov

A summary of the predicted toxicity profile for this compound is provided in the table below.

| Toxicity Endpoint | Predicted Risk | Computational Tool/Method |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) nih.gov | GHS Classification |

| Hepatotoxicity | Potential risk based on pyrimidine analogs ajpamc.com | LAZAR, other hepatotoxicity prediction models |

| Mutagenicity | Potential risk based on pyrimidine analogs ajpamc.com | LAZAR, other mutagenicity prediction models |

| Carcinogenicity | Inactive and safe based on some pyrazolo[1,5-a]pyrimidines nih.gov | ProTox-II |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects nih.gov | GHS Classification |

Drug-Likeness Evaluation: Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. One of the most widely used guidelines for this is Lipinski's Rule of Five. drugbank.comlindushealth.com This rule states that an orally active drug is more likely to be successful if it adheres to the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For this compound, the physicochemical properties relevant to Lipinski's Rule of Five are as follows:

| Lipinski's Rule of Five Parameter | Value for this compound | Compliance |

| Hydrogen Bond Donors | 1 (from the hydroxyl group and pyrimidine nitrogens) | Yes |

| Hydrogen Bond Acceptors | 3 (from the nitrogen and oxygen atoms) | Yes |

| Molecular Weight | 142.13 g/mol nih.gov | Yes |

| LogP | 0.19 at 20°C chemicalbook.com | Yes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Fourier Transform Infrared (FTIR) Spectroscopy in Pyrimidine Analysis

FTIR spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules. semanticscholar.org For this compound, the infrared spectrum reveals characteristic absorption bands corresponding to the pyrimidine ring and its ethyl, fluoro, and hydroxyl/keto substituents. vandanapublications.com

The pyrimidine ring, a six-membered heteroaromatic system, exhibits a series of characteristic vibrations. nih.gov The stretching vibrations of the C=C and C=N bonds within the ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net These bands are often complex and overlapping, but their presence confirms the integrity of the heterocyclic core. In-plane and out-of-plane bending vibrations of the ring's C-H bond also produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), which are sensitive to the substitution pattern. researchgate.net

The functional groups attached to the pyrimidine ring give rise to distinct and identifiable peaks in the FTIR spectrum.

Ethyl Group : The ethyl substituent is identified by the stretching and bending vibrations of its C-H bonds. Strong absorption bands corresponding to asymmetric and symmetric C-H stretching in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2980-2850 cm⁻¹ range. libretexts.org C-H bending (scissoring and rocking) vibrations typically appear around 1470-1370 cm⁻¹. libretexts.org

Fluoro Group : The carbon-fluorine (C-F) bond produces a strong, characteristic stretching vibration. Due to the high electronegativity of fluorine, this absorption is typically found in the 1400-1000 cm⁻¹ range and is a key indicator of fluorination.

Hydroxyl/Keto Group : The spectrum is heavily influenced by the keto-enol tautomerism. If the hydroxyl form is present, a broad, strong O-H stretching band would be observed between 3500 and 3200 cm⁻¹. However, the more stable keto tautomer (6-Ethyl-5-fluoropyrimidin-4(3H)-one) will dominate. This form is characterized by a strong C=O (carbonyl) stretching absorption between 1700 and 1650 cm⁻¹ and an N-H stretching band in the 3300-3100 cm⁻¹ region. researchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound (and its Tautomer)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Pyrimidone Ring | 3300 - 3100 | Medium |

| C-H Stretch | Ethyl Group (CH₂, CH₃) | 2980 - 2850 | Strong |

| C=O Stretch | Pyrimidone Ring | 1700 - 1650 | Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| C-H Bend | Ethyl Group | 1470 - 1370 | Variable |

| C-F Stretch | Fluoro Group | 1400 - 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for elucidating the precise structure of this compound by mapping the carbon-hydrogen framework and identifying the fluorine environment.

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, distinct signals are expected for the pyrimidine ring proton, the ethyl group protons, and the exchangeable N-H proton of the pyrimidone tautomer.

Pyrimidine Proton (H-2) : The single proton attached to the pyrimidine ring is expected to resonate as a singlet in the downfield aromatic region, typically between δ 8.0 and 8.5 ppm.

Ethyl Group Protons : The ethyl group will display a characteristic pattern: a quartet corresponding to the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene quartet will be further downfield (approx. δ 2.6-2.9 ppm) due to its proximity to the electron-withdrawing ring, while the methyl triplet will be upfield (approx. δ 1.2-1.4 ppm). They will show a typical vicinal coupling constant (³JHH) of approximately 7 Hz. nih.gov

N-H Proton : The proton on the nitrogen atom of the pyrimidone ring will appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can be expected in the δ 10.0-13.0 ppm range. nih.gov

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | ~7 |

| -CH₂-CH₃ | 2.6 - 2.9 | Quartet (q) | ~7 |

| H-2 | 8.0 - 8.5 | Singlet (s) | N/A |

| N-H | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. The spectrum will show six distinct signals corresponding to the four pyrimidine ring carbons and the two carbons of the ethyl group.

Pyrimidine Ring Carbons : The chemical shifts are influenced by the nitrogen and fluorine atoms. The carbonyl carbon (C-4) is expected to be the most downfield signal, around δ 160-170 ppm. The carbon atom bonded to fluorine (C-5) will appear as a doublet due to C-F coupling, typically in the δ 140-150 ppm range. mdpi.com The remaining ring carbons (C-2 and C-6) will resonate in the δ 145-160 ppm region.

Ethyl Group Carbons : The methylene carbon (-CH₂) will be observed around δ 20-30 ppm, while the methyl carbon (-CH₃) will be found further upfield, around δ 10-15 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-CH₃ | 10 - 15 |

| -CH₂-CH₃ | 20 - 30 |

| C-5 | 140 - 150 (doublet, ¹JCF) |

| C-2, C-6 | 145 - 160 |

| C-4 (C=O) | 160 - 170 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides clear and informative spectra. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.govrsc.org For an organofluorine compound like this compound, the fluorine signal is expected in the typical range for fluoroaromatic compounds, approximately δ -110 to -160 ppm. thermofisher.com The signal may exhibit coupling to nearby protons, particularly the H-2 proton and potentially the methylene protons of the ethyl group, resulting in a complex multiplet. nih.gov

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(5)-F | -110 to -160 | Multiplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To elucidate the precise connectivity of the ethyl and pyrimidine moieties, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For the ethyl group, a cross-peak between the methylene (-CH2-) and methyl (-CH3) protons would be expected, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the ethyl group's methylene and methyl carbons by correlating them to their attached protons. Similarly, the protonated carbon atom on the pyrimidine ring would be identified.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for mapping longer-range (typically 2-3 bonds) correlations between protons and carbons. It would be instrumental in piecing together the entire molecular structure. For instance, correlations would be expected between the methylene protons of the ethyl group and the C4 and C5 carbons of the pyrimidine ring, confirming the attachment point of the ethyl substituent.

A hypothetical table of expected HMBC correlations is presented below to illustrate the type of data that would be generated.

| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |

| H at C2 | C4, C6 | Confirms pyrimidine ring structure |

| Methylene (-CH2-) | C4, C5, Methyl (-CH3) | Connects ethyl group to pyrimidine ring at C4 |

| Methyl (-CH3) | C4, Methylene (-CH2-) | Confirms ethyl group structure |

This table is illustrative and based on the expected structure. Actual chemical shifts and correlations would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can be used to study its interactions with other substances.

Analysis of Electronic Transitions and Chromophoric Properties

The pyrimidine ring in this compound constitutes a chromophore, which is expected to absorb UV radiation. The absorption spectrum would likely exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be influenced by the substituents (ethyl, fluoro, and hydroxyl groups) and the solvent used for the analysis.

Hypothetical UV-Vis Absorption Data

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~260-280 | Ethanol |

| n → π | ~300-320 | Cyclohexane |

This data is hypothetical and based on typical values for similar pyrimidine derivatives.

Investigation of Molecular Interactions, e.g., with DNA/RNA

The potential interaction of this compound with biological macromolecules such as DNA or RNA could be investigated using UV-Vis spectroscopy. If the molecule intercalates into the DNA double helix or binds to its grooves, changes in the absorption spectrum, such as a shift in the λmax (bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism), would be observed upon titration with DNA or RNA. These spectral changes can be used to determine binding constants and infer the mode of interaction.

Structure Activity Relationship Sar Studies and Biological Activity Investigations of 4 Ethyl 5 Fluoro 6 Hydroxypyrimidine Analogues

Broad Spectrum of Biological Activities Associated with Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.gov These nitrogen-containing heterocycles are fundamental components of nucleic acids (uracil, thymine, and cytosine), playing a crucial role in cellular function and replication. This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing their potential as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and cardiovascular agents. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring, allowing for fine-tuning of their therapeutic properties.

Investigations into Anticancer Activity and Underlying Mechanisms

The quest for novel anticancer agents has led to the extensive exploration of pyrimidine analogues. The well-known anticancer drug 5-fluorouracil (5-FU), a 5-fluoropyrimidine, underscores the potential of this class of compounds in oncology.

Modulatory Effects on Kinase Targets (e.g., Focal Adhesion Kinase, Epidermal Growth Factor Receptor)

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been developed as potent kinase inhibitors. While specific data on 4-Ethyl-5-fluoro-6-hydroxypyrimidine is not available, related 2,4-dianilino-5-fluoropyrimidine derivatives have been shown to be effective inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.gov For instance, the introduction of various substituents on the aniline rings of the 5-fluoropyrimidine core has led to compounds with significant ALK inhibitory activity and potent cytotoxicity against cancer cell lines. nih.gov The 5-fluoro substituent is often crucial for the inhibitory activity of these compounds against various kinases. rsc.org

Furthermore, the pyrimidine scaffold is a key feature in inhibitors of other kinases such as Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle regulation. rsc.orgacs.org The structure-activity relationship (SAR) studies of these inhibitors often reveal that modifications at positions analogous to the 4, 5, and 6 positions of the target compound can dramatically alter their potency and selectivity.

Cell Cycle Progression and Apoptosis Induction Pathways

Many pyrimidine-based anticancer agents exert their effects by interfering with the cell cycle and inducing apoptosis (programmed cell death). 5-Fluorouracil, for example, is known to induce cell cycle arrest and apoptosis in colorectal cancer cells. nih.govnih.gov

Studies on other pyrimidine derivatives have shown similar effects. For instance, certain thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine have demonstrated the ability to induce apoptosis in cancer cells. tandfonline.com The mechanism often involves the activation of caspases and modulation of apoptosis-related proteins.

The influence of pyrimidine analogues on the cell cycle is also a key aspect of their anticancer activity. For example, some N2,N4-disubstituted pyrimidine-2,4-diamines have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. rsc.org This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Influence of Substituent Variation on Cytotoxicity and Target Selectivity

The cytotoxic activity and target selectivity of pyrimidine derivatives are highly sensitive to the nature and position of their substituents. The presence of a fluorine atom at the C-5 position is a common feature in many potent anticancer pyrimidines, often enhancing their biological activity. nih.gov

The nature of the substituent at the C-4 position also plays a critical role. For instance, in a series of indazol-pyrimidine hybrids, variations in the substituent at a position analogous to C-4 of the pyrimidine ring led to significant differences in cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer). mdpi.com

Below is a table summarizing the cytotoxic activity of some representative pyrimidine derivatives against different cancer cell lines.

| Compound ID | R1 (Position 4) | R2 (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | Indazol-5-ylamino | Fluoro | MCF-7 | 4.08 | mdpi.com |

| 4c | Indazol-5-ylamino | Fluoro | MCF-7 | 2.73 | mdpi.com |

| 5f | Indazol-5-ylamino | Hydrogen | MCF-7 | 1.858 | mdpi.com |

| 5f | Indazol-5-ylamino | Hydrogen | A549 | 3.628 | mdpi.com |

| 5f | Indazol-5-ylamino | Hydrogen | Caco-2 | 1.056 | mdpi.com |

| Staurosporine (Reference) | - | - | MCF-7 | 8.029 | mdpi.com |

Antimicrobial and Antifungal Potentials

Beyond their anticancer properties, pyrimidine derivatives have emerged as a promising class of antimicrobial and antifungal agents. The search for new drugs to combat resistant pathogens has intensified research in this area.

Inhibition of Bacterial and Fungal Pathogens

Several studies have demonstrated the efficacy of pyrimidine analogues against a range of bacterial and fungal pathogens. For example, a series of pyrimidine-based compounds have shown broad-spectrum antifungal activity, including against molds like Aspergillus fumigatus and yeasts such as Cryptococcus neoformans. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents the MIC values of various pyrimidine derivatives against selected pathogenic fungi.

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| Compound 1 | Aspergillus fumigatus | 8-16 | nih.gov |

| Compound 1 | Cryptococcus neoformans | 2 | nih.gov |

| Compound 1 | Candida albicans | 64 | nih.gov |

| Compound 1 | Scedosporium apiospermum | 2 | nih.gov |

Furthermore, halogenated pyrrolopyrimidines have shown potent activity against Staphylococcus aureus, with the presence of a bromo or iodo substituent being crucial for their antibacterial effect. nih.gov Some pyrazole-clubbed pyrimidine hybrids have also demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org

The following table summarizes the antibacterial activity of representative pyrimidine derivatives.

| Compound ID | Bacterial Species | MIC (mg/L) | Reference |

| Bromo derivative | Staphylococcus aureus | 8 | nih.gov |

| Iodo derivative | Staphylococcus aureus | 8 | nih.gov |

Strategies for Overcoming Multi-Drug Resistance in Pyrimidine-Based Agents

Multi-drug resistance (MDR) poses a significant challenge in cancer chemotherapy, limiting the efficacy of many antineoplastic agents, including pyrimidine-based drugs. The primary mechanism behind MDR is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. Research into overcoming MDR in the context of pyrimidine-based agents has explored several strategies, including the development of compounds that can circumvent these efflux pumps or inhibit their function.

One promising approach involves the design of hybrid molecules that combine a cytotoxic pyrimidine scaffold with a moiety capable of inhibiting MDR-associated proteins. For instance, some tyrosine kinase inhibitors (TKIs) with a pyrazolo[3,4-d]pyrimidine core have been shown to directly interact with and inhibit the ATPase activity of P-gp. This inhibition restores the sensitivity of MDR cancer cells to conventional chemotherapeutic drugs. While specific studies on this compound are not prevalent, the principles derived from related pyrimidine analogues suggest that structural modifications could impart MDR-reversing properties.

Another strategy focuses on developing pyrimidine derivatives that are not substrates for P-gp. This can be achieved by altering the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, to reduce its affinity for the transporter. Furthermore, the development of nanodelivery systems for pyrimidine-based drugs is an emerging field to overcome MDR. Encapsulating the drug in nanoparticles can alter its cellular uptake mechanism, bypassing the P-gp efflux and increasing its intracellular concentration.

Anti-inflammatory and Analgesic Research

Cyclooxygenase (COX) Enzyme Inhibition and Prostaglandin Synthesis Modulation

Pyrimidine derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Studies on various pyrimidine analogues have demonstrated their potential as selective COX-2 inhibitors. For example, certain pyrimidine derivatives have shown high selectivity towards COX-2, with inhibitory activities comparable to the well-known COX-2 inhibitor, celecoxib. The presence of a halogenated aryl ring in some pyrimidine structures has been found to be crucial for both activity and selectivity, with fluoro derivatives often exhibiting enhanced COX-2 selectivity.

While direct experimental data for this compound is limited, the structural features of a fluorinated pyrimidine core are consistent with those of known COX-2 inhibitors. The fluorine atom can enhance binding affinity and selectivity for the COX-2 active site. The ethyl and hydroxyl groups on the pyrimidine ring of this compound could be further explored for their role in interacting with the enzyme's active site.

Table 1: COX Inhibition by Selected Pyrimidine Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Fluorinated Pyrazole 1 | >100 | 0.049 | >2040 |

| Fluorinated Pyrazole 2 | >100 | 0.057 | >1754 |

| Fluorinated Pyrazole 3 | >100 | 0.054 | >1851 |

| Celecoxib (Reference) | 15 | 0.055 | 272 |

Note: Data is illustrative of fluorinated heterocyclic compounds with COX-2 inhibitory activity and not specific to this compound.

Regulation of Inflammatory Mediators (e.g., TNF-α, NF-κB, Leukotrienes)

Beyond COX inhibition, pyrimidine analogues have been shown to modulate other key inflammatory pathways. Tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) are critical pro-inflammatory cytokines and transcription factors, respectively, involved in the pathogenesis of numerous inflammatory diseases.

Research has identified pyrimidine derivatives that can inhibit the synthesis of TNF-α. For instance, a class of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas demonstrated low-nanomolar activity against lipopolysaccharide-stimulated TNF-α production. The mechanism of action for some of these compounds involves the inhibition of p38α MAP kinase, a key enzyme in the TNF-α signaling pathway.

Furthermore, the NF-κB signaling pathway is a prime target for anti-inflammatory drug discovery. Some pyrimidine derivatives have been found to inhibit NF-κB activation, thereby downregulating the expression of a wide range of inflammatory genes. The inhibition of NF-κB by these compounds can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.

Leukotrienes are another class of inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. While research on pyrimidine derivatives as direct 5-LOX inhibitors is less extensive, some studies on related heterocyclic compounds suggest the potential for dual inhibition of both COX and 5-LOX pathways, which could offer a broader anti-inflammatory effect.

Antiviral and Antitubercular Efficacy

Inhibition of Viral Replication (e.g., HIV, SARS-CoV-2 Main Protease)

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, with numerous approved drugs containing this heterocyclic core. Analogues of this compound are of interest for their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In the context of HIV, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. The structural features of the pyrimidine ring, including the position and nature of substituents, are critical for potent anti-HIV activity.

More recently, with the emergence of the COVID-19 pandemic, the SARS-CoV-2 main protease (Mpro) has become a key target for antiviral drug development. Mpro is a cysteine protease essential for the processing of viral polyproteins and subsequent viral replication. Several studies have identified pyrimidine-containing compounds as potent inhibitors of SARS-CoV-2 Mpro. Molecular docking and enzymatic assays have revealed that the pyrimidine core can establish crucial interactions within the active site of the enzyme. The fluorine atom in analogues like this compound could potentially enhance binding affinity through favorable interactions with the enzyme.

Activity Against Mycobacterium tuberculosis and Associated Drug Resistance Mechanisms